molecular formula C24H28N4O5S2 B12150208 ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12150208
M. Wt: 516.6 g/mol
InChI Key: NMYAOFXGXUNCKS-SDXDJHTJSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The structure includes a (Z)-configured methylidene bridge linking the thiazolidinone and pyridopyrimidinone rings, with a 3-methoxypropyl substituent on the thiazolidinone nitrogen and a piperidine-4-carboxylate ester group at position 2 of the pyridopyrimidinone. Its molecular weight is 458.6 g/mol, with a calculated XLogP3 of 2.2, indicating moderate lipophilicity .

Properties

Molecular Formula

C24H28N4O5S2

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N4O5S2/c1-3-33-23(31)16-8-12-26(13-9-16)20-17(21(29)27-10-5-4-7-19(27)25-20)15-18-22(30)28(24(34)35-18)11-6-14-32-2/h4-5,7,10,15-16H,3,6,8-9,11-14H2,1-2H3/b18-15-

InChI Key

NMYAOFXGXUNCKS-SDXDJHTJSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via condensation reactions between aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. A representative approach involves:

  • Step 1 : Reacting 2-aminopyridine with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) at 80–100°C to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Step 2 : Chlorination at the 3-position using phosphorus oxychloride (POCl₃) to yield 3-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Data :

ParameterConditionsYieldSource
Temperature80–100°C75%
CatalystZnCl₂
Chlorinating AgentPOCl₃82%

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is introduced via a cyclocondensation reaction between a thioamide and an α-haloketone. For the Z-configuration, stereochemical control is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system :

  • Step 3 : Reacting 3-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of K₂CO₃ and dimethylformamide (DMF) at 60°C .

Critical Factors :

  • Solvent : DMF or acetonitrile ensures solubility of intermediates .

  • Temperature : 60–80°C minimizes side reactions .

Piperidine-4-carboxylate Incorporation

The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling :

  • Step 4 : Reacting the chlorinated intermediate with ethyl piperidine-4-carboxylate in the presence of Pd(OAc)₂/Xantphos as a catalyst system .

  • Step 5 : Hydrogenation of the resulting Schiff base using 10% Pd/C under H₂ (20 bar) at 110–120°C to reduce imine bonds .

Optimization Insights :

ParameterConditionsYieldSource
CatalystPd(OAc)₂/Xantphos68%
Hydrogenation Pressure20 bar H₂85%

Esterification and Final Functionalization

The ethyl ester group is introduced via Steglich esterification or acid-catalyzed transesterification :

  • Step 6 : Treating the carboxylic acid intermediate with ethanol and concentrated H₂SO₄ at reflux (78°C) for 6–8 hours .

Industrial-Scale Considerations :

  • Continuous Flow Reactors : Improve mixing efficiency and reduce reaction time .

  • Purification : Recrystallization from ethanol/ethyl acetate (1:3 v/v) achieves >98% purity .

Stereochemical Control and Analytical Validation

The Z-configuration of the thiazolidinone methylidene group is confirmed via:

  • NMR Spectroscopy : Diagnostic NOE correlations between the thiazolidinone sulfur and pyrido[1,2-a]pyrimidinone protons .

  • X-ray Crystallography : Resolves the planar geometry of the conjugated system .

Comparative Analysis of Synthetic Routes

The table below contrasts methods from key patents:

StepMethod A (Patent CN1583742A) Method B (Patent WO2007074390A2)
Core FormationZnCl₂-catalyzed condensationPhase-transfer catalysis
Thiazolidinone RingK₂CO₃ in DMFTBAB in H₂O/CH₂Cl₂
Piperidine CouplingPd/C hydrogenationBuchwald-Hartwig amination
Overall Yield52%61%

Industrial Production Protocols

Large-scale synthesis employs:

  • High-Throughput Screening : Identifies optimal molar ratios (e.g., 1:1.2 pyrido[1,2-a]pyrimidinone to thiazolidinone) .

  • Green Chemistry Principles : Solvent recovery systems reduce waste generation .

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess POCl₃ leads to over-chlorination; mitigated by stoichiometric control .

  • Z/E Isomerization : Stabilized by intramolecular H-bonding in polar aprotic solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different substituents.

Scientific Research Applications

Ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazolidinone-pyridopyrimidinone hybrids. Below is a detailed comparison with analogs:

Structural Analogues

a. 2-(4-Ethylpiperazin-1-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Substituent on thiazolidinone nitrogen: 3-isopropyl (vs. 3-(3-methoxypropyl) in the target compound). Piperazine vs. piperidine group: The ethylpiperazinyl side chain may enhance solubility compared to the piperidine-4-carboxylate ester .
  • Piperazine derivatives often exhibit improved pharmacokinetics due to enhanced hydrogen-bonding capacity .

b. Ethyl 1-{3-[(Z)-(3-Methyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-Yl}Piperidine-4-Carboxylate

  • Key Differences: Thiazolidinone substituent: 3-methyl (vs. 3-(3-methoxypropyl)).
Bioactivity Comparisons
  • Antimicrobial Activity: Thiazolidinone derivatives with azo linkages (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione) exhibit moderate to strong antimicrobial activity against E. coli and S. aureus .
  • Epigenetic Modulation: Aglaithioduline, a thiazolidinone-related phytocompound, showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics . The target compound’s thioxo-thiazolidinone core may similarly interact with epigenetic enzymes, though experimental validation is required.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 3-Isopropyl Analog 3-Methyl Analog
Molecular Weight (g/mol) 458.6 447.5 444.5
XLogP3 2.2 1.8 2.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 8 7 7
Polar Surface Area (Ų) ~110 ~95 ~95

Key Observations :

  • Piperidine-4-carboxylate esters generally exhibit slower metabolic clearance than piperazine derivatives due to esterase susceptibility .

Research Findings and Methodological Insights

  • Synthesis: Thiazolidinone-pyridopyrimidinone hybrids are typically synthesized via cyclocondensation of 6-aminouracils with aldehydes, followed by thiazolidinone ring formation using mercaptoacetic acid . Modifications at the thiazolidinone nitrogen (e.g., 3-methoxypropyl) require tailored alkylation steps.
  • Structural Analysis :
    NMR studies of similar compounds (e.g., rapamycin analogs) reveal that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, suggesting that the target compound’s 3-methoxypropyl group may induce conformational changes in biological targets .

  • Lumping Strategies: Compounds with shared cores (e.g., thiazolidinone-pyridopyrimidinone) are often grouped in predictive models due to analogous reactivity and bioactivity . This approach could streamline SAR studies for the target compound.

Biological Activity

The compound ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

The molecular formula for the compound is C24H30N4O4SC_{24}H_{30}N_4O_4S, indicating a significant presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Structural Representation

The compound features multiple functional groups, including thiazolidinone and pyrimidine moieties, which are often associated with biological activity. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, thiazolidinones have been documented for their antibacterial and antifungal activities. A study demonstrated that derivatives of thiazolidinones showed significant inhibition against various bacterial strains, suggesting a potential for developing new antibiotics from this class of compounds .

Anticancer Activity

Compounds containing pyrimidine and thiazolidinone structures have also been investigated for anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, thiazolidinone derivatives have been reported to target specific pathways involved in cancer cell proliferation .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.

Study 1: Antimicrobial Evaluation

A study published in ResearchGate evaluated the antimicrobial efficacy of various thiazolidinone derivatives. The results indicated that certain modifications to the thiazolidinone structure enhanced antibacterial activity against Gram-positive bacteria .

Study 2: Anticancer Properties

In another investigation focused on anticancer properties, derivatives similar to the compound were tested against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. Optimization Strategies :

  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but require inert atmospheres to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate specific steps, such as imine formation .
  • pH Control : Neutral to slightly acidic conditions (pH 5–7) stabilize thioxo-thiazolidinone groups .

Which spectroscopic techniques are used to confirm the compound’s structure?

Basic Research Focus
Structural validation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., Z-configuration of the thiazolidinone methylidene group) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

What solvents and catalysts are effective in the synthesis of this compound?

Basic Research Focus
Table 1 : Common Solvents and Catalysts

Step Solvents Catalysts Yield Range
Thiazolidinone formationDMSO, AcetonitrileZnCl₂, Triethylamine45–65%
Pyrido-pyrimidine couplingDichloromethanePd(PPh₃)₄ (for cross-coupling)30–50%
Final esterificationEthanol, THFH₂SO₄ (acid catalyst)70–85%

How does the compound’s structure relate to its biological activity?

Basic Research Focus
Key structural determinants of activity:

  • Thiazolidinone Core : The 4-oxo-2-thioxo group chelates metal ions, potentially inhibiting metalloenzymes .
  • Piperidine-4-carboxylate : Enhances solubility and membrane permeability via esterification .
  • Pyrido-pyrimidine Moiety : Planar aromatic system facilitates intercalation or π-π stacking with biomolecular targets .

How can computational methods be applied to design or optimize the synthesis?

Advanced Research Focus
ICReDD’s Reaction Path Search :

  • Quantum Chemical Calculations : Predict transition states and energetics of key steps (e.g., Z/E isomerization) .
  • Machine Learning : Analyzes reaction databases to prioritize solvent/catalyst combinations, reducing trial-and-error .
  • Molecular Dynamics : Simulates solubility and aggregation behavior of intermediates in selected solvents .

How do structural modifications in analogous compounds affect their biological activity?

Advanced Research Focus
Table 2 : Structure-Activity Relationships (SAR) in Analogues

Modification Biological Impact
Replacement of 3-methoxypropyl with benzyl ()Increased cytotoxicity (IC₅₀ ↓ 20%) due to hydrophobic interactions .
Substitution of pyrido-pyrimidine with pyrimidine ()Loss of antimicrobial activity, highlighting core’s importance .
Thiomorpholin-4-yl vs. piperazine ()Enhanced solubility but reduced target binding affinity .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Purity Assessment : Use HPLC or LC-MS to rule out impurities (>98% purity required for reliable data) .
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What in vitro models are suitable for evaluating the compound’s mechanism of action?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., HDACs, kinases) using fluorescence-based kits .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified proteins (e.g., KD calculation) .
  • Cell-Based Models : Use CRISPR-edited cell lines to validate target specificity (e.g., apoptosis in cancer cells) .

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